![molecular formula C21H22F2N2O3S B2719482 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351634-99-5](/img/structure/B2719482.png)
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate
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Overview
Description
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of malignant B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mechanism of Action
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate inhibits SYK, which is a key mediator of B-cell receptor signaling. By blocking SYK, 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate prevents the activation of downstream signaling pathways that are critical for the survival and proliferation of malignant B cells. This leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate has been shown to induce apoptosis in B-cell malignancies by inhibiting SYK-mediated signaling pathways. In preclinical studies, 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate has also been shown to inhibit the proliferation of malignant B cells and to enhance the activity of other anti-cancer agents. 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate has a favorable safety profile and is well-tolerated in preclinical models.
Advantages and Limitations for Lab Experiments
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate has several advantages for laboratory experiments, including its potent anti-tumor activity, favorable safety profile, and well-established mechanism of action. However, 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established.
Future Directions
There are several future directions for the development and evaluation of 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate. These include the evaluation of 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate in combination with other anti-cancer agents, the identification of biomarkers that can predict response to 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate, and the evaluation of 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate in other B-cell malignancies. Additionally, the development of more potent and selective SYK inhibitors may lead to the development of more effective therapies for B-cell malignancies.
Synthesis Methods
The synthesis of 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate involves a multi-step process that begins with the conversion of 4-fluorophenyl thioether to the corresponding sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with 3-(2-aminoethyl)cyclohexylamine to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 4-fluorophenyl isocyanate to yield 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate.
Scientific Research Applications
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate has been extensively studied in various preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate has demonstrated potent anti-tumor activity both as a single agent and in combination with other anti-cancer agents.
properties
IUPAC Name |
[3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3S/c22-14-4-8-16(9-5-14)25-21(27)28-18-3-1-2-17(12-18)24-20(26)13-29-19-10-6-15(23)7-11-19/h4-11,17-18H,1-3,12-13H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRBUECIFBYOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate |
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